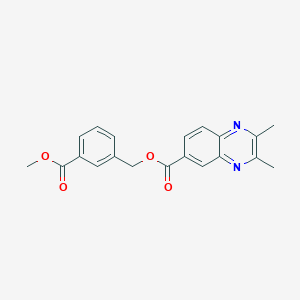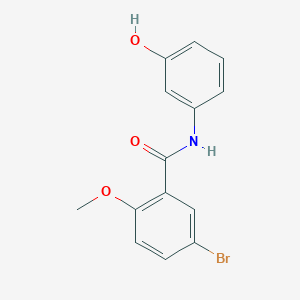![molecular formula C16H26ClNO3 B4401909 4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401909.png)
4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride
説明
4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has been widely used in scientific research. It is also known as CGP 12177, and it is a selective β3-adrenoceptor agonist. This compound has been used to study the physiological and biochemical effects of β3-adrenoceptor activation, as well as its potential therapeutic applications.
作用機序
The mechanism of action of 4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride involves activation of the β3-adrenoceptor. This receptor is found in various tissues throughout the body, including adipose tissue, skeletal muscle, and the cardiovascular system. Activation of the β3-adrenoceptor leads to increased lipolysis, thermogenesis, and glucose uptake in adipose tissue and skeletal muscle. It also leads to vasodilation and decreased heart rate, which may have beneficial effects on cardiovascular function.
Biochemical and Physiological Effects:
Activation of the β3-adrenoceptor by this compound has several biochemical and physiological effects. Some of these effects include:
- Increased lipolysis and thermogenesis in adipose tissue
- Increased glucose uptake in skeletal muscle
- Vasodilation and decreased heart rate, which may have beneficial effects on cardiovascular function
- Improved insulin sensitivity and glucose tolerance
- Increased energy expenditure and metabolic rate
実験室実験の利点と制限
4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride has several advantages for use in lab experiments. It is a selective β3-adrenoceptor agonist, which allows researchers to specifically investigate the effects of β3-adrenoceptor activation without the confounding effects of other adrenoceptor subtypes. It is also relatively stable and easy to handle, which makes it a convenient compound for use in lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it may not accurately reflect the effects of β3-adrenoceptor activation in vivo, as it is a synthetic compound that may not fully mimic the effects of endogenous ligands. Additionally, the effects of β3-adrenoceptor activation may be influenced by other factors, such as diet and exercise, which may be difficult to control in lab experiments.
将来の方向性
There are several potential future directions for research involving 4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride. Some possible future directions include:
- Investigating the effects of β3-adrenoceptor activation on brown adipose tissue and its potential therapeutic applications for obesity and metabolic disorders
- Examining the role of β3-adrenoceptors in the regulation of immune function and inflammation
- Investigating the potential use of β3-adrenoceptor agonists in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease
- Developing new β3-adrenoceptor agonists with improved selectivity and efficacy for use in therapeutic applications
In conclusion, this compound is a selective β3-adrenoceptor agonist that has been widely used in scientific research. It has been used to investigate the physiological and biochemical effects of β3-adrenoceptor activation, as well as its potential therapeutic applications. While there are some limitations to its use in lab experiments, it remains a valuable tool for researchers studying the effects of β3-adrenoceptor activation.
科学的研究の応用
4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride has been used in various scientific research studies. It has been used to investigate the physiological and biochemical effects of β3-adrenoceptor activation, as well as its potential therapeutic applications. Some of the research applications of this compound include:
- Studying the role of β3-adrenoceptors in the regulation of energy metabolism and thermogenesis
- Investigating the potential therapeutic applications of β3-adrenoceptor agonists in the treatment of obesity, type 2 diabetes, and other metabolic disorders
- Examining the effects of β3-adrenoceptor activation on cardiovascular function and blood pressure regulation
- Investigating the potential use of β3-adrenoceptor agonists in the treatment of asthma and other respiratory disorders
特性
IUPAC Name |
4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-4-14-5-6-15(16(13-14)18-2)20-12-9-17-7-10-19-11-8-17;/h5-6,13H,3-4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYFZWCOIQELEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethoxy-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4401832.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4401848.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4401856.png)

![N-(2-methoxyphenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4401858.png)


![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4401891.png)
![1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401897.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4401902.png)
![N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4401930.png)
![3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401934.png)
![1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401942.png)